4-Bromo-2-(methoxymethyl)pyridine

Overview

Description

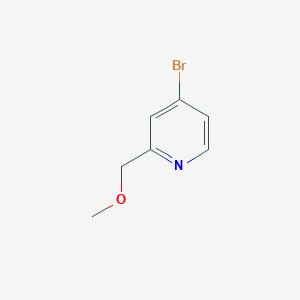

4-Bromo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(methoxymethyl)pyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Applications

- Building Block in Organic Synthesis

- Synthesis of Imidazo[1,2-a]pyrimidines

- Formation of Viologens and Crown-Ester-Bipyridines

Pharmaceutical Applications

This compound is also significant in drug development:

- Intermediate for Drug Synthesis

- Research in Antimicrobial Agents

Case Study 1: Synthesis of Novel Antimicrobial Compounds

A recent study demonstrated the efficacy of this compound as a precursor for synthesizing novel antimicrobial agents. The research involved modifying the compound's structure to enhance its interaction with bacterial cell membranes, leading to improved antibacterial activity compared to existing drugs.

Case Study 2: Development of Heterocyclic Compounds

In another research project, scientists utilized this compound in a multi-step synthesis aimed at creating complex heterocycles with potential applications in treating neurodegenerative diseases. The study highlighted the efficiency of using this compound as a key building block, resulting in higher yields and reduced reaction times.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-methylpyridine: Similar structure but lacks the methoxymethyl group.

2-(Methoxymethyl)pyridine: Similar structure but lacks the bromine atom.

4-Bromo-2-(hydroxymethyl)pyridine: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

4-Bromo-2-(methoxymethyl)pyridine is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer specific reactivity and properties. This combination allows for selective reactions and the formation of unique products that are not easily accessible with other similar compounds.

Biological Activity

4-Bromo-2-(methoxymethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this pyridine derivative, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromine atom and a methoxymethyl group on the pyridine ring. This structure influences its biological properties, particularly its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves bromination of 2-(methoxymethyl)pyridine followed by purification processes. The compound can be synthesized through established methods that allow for high yields and purity, making it suitable for biological testing.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit potent anticancer properties. For instance, studies have shown that certain pyridine analogues can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MDA-MB-231 and HeLa. The mechanism often involves interference with tubulin polymerization and angiogenesis inhibition.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.1 | Inhibition of tubulin polymerization |

| HeLa | 16.4 | Induction of apoptosis |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. A study highlighted that various pyridinium salts exhibited significant antibacterial activity against Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to active compounds suggests potential effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 55 ± 0.5% (similar derivatives) |

| S. aureus | 58 ± 0.4% (similar derivatives) |

These results indicate a possible role for this compound in treating bacterial infections .

Other Biological Activities

Beyond anticancer and antimicrobial activities, research has explored other biological effects of pyridine derivatives:

- Anti-inflammatory : Some studies suggest that certain pyridine compounds can modulate inflammatory pathways.

- Neuroprotective : There is emerging evidence that pyridine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The compound demonstrated significant growth inhibition compared to controls, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial properties of various pyridine derivatives, including those structurally related to this compound. The results indicated strong activity against several bacterial strains, reinforcing the need for further exploration into its therapeutic applications.

Properties

IUPAC Name |

4-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPPTKICHKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.